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Compound of Interest

Compound Name: (2)-8-methylnon-6-enoic acid
CAS No.: 31467-60-4
Cat. No.: B120721
Get Quote
. J

Executive Summary

Target Molecule: (Z)-8-methylnon-6-enoic acid CAS: 31467-60-4 Formula: C
H

O

Molecular Weight: 170.25 g/mol [1][2][3][4]

(Z2)-8-methylnon-6-enoic acid is a medium-chain branched fatty acid and the cis-isomer of the
lipophilic tail found in natural Capsaicin.[1] While the natural product is predominantly the trans
(E) isomer, the cis (Z) isomer is a critical impurity target and a specific synthon for non-natural
vanilloid analogs (e.g., Zucapsaicin derivatives).[1] Its elucidation hinges on distinguishing the
alkene geometry (

VS.

) and confirming the terminal isopropyl branching.
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This guide outlines a self-validating spectroscopic workflow, prioritizing Nuclear Magnetic
Resonance (NMR) for stereochemical assignment and Mass Spectrometry (MS) for molecular
formula confirmation.[1]

Synthesis & Isolation Context

Understanding the origin of the sample is the first step in elucidation.[1][2]

¢ Synthetic Origin: The most common route to the Z-isomer is the Wittig reaction between (5-
carboxypentyltriphenylphosphonium bromide and isobutyraldehyde.[1][2] Under salt-free
conditions, unstabilized ylides predominantly yield the Z-alkene (kinetic control).[1]

» Impurity Profile: Samples often contain 5-15% of the thermodynamically stable E-isomer.[1]
[2] Quantifying this ratio is a core requirement of the analysis.

High-Resolution Mass Spectrometry (HRMS)

Objective: Establish elemental composition and analyze fragmentation to confirm the branched
chain structure.
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Parameter Value | Characteristic Inference

Negative mode is preferred for
free acids [M-H]

lonization Mode ESI(-) or EI (GC-MS)
[1[2]
Confirms Formula C
H
Parent lon m/z 169.1234 [M-H]
O
[1]
[M-H
Characteristic loss of water
Fragment: m/z 152 o
0] from carboxylic acid.[1][2]
[M-C
Loss of terminal isopropyl
Fragment: m/z 127 H propy
group (43 Da).[1][2]
]
Rearrangement involving the
McLafferty m/z 60 carboxylic acid and

-hydrogens (C4).[1][2]

Protocol Note: In GC-MS, derivatization to the methyl ester ((Z)-methyl 8-methylnon-6-enoate)
is recommended to improve volatility and peak shape.[1][2]

Infrared Spectroscopy (IR)
Objective: Rapid differentiation of stereocisomers.
The IR spectrum provides the fastest " go/no-go " check for the Z-configuration.[1]

o Carbonyl Stretch (C=0): A sharp, strong band at 1710 cm

(carboxylic acid dimer).[1]
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» The Diagnostic Region (Fingerprint):[1][2]
o (Z)-Isomer: Look for a medium-intensity band at 690-730 cm

(C-H out-of-plane bending).[1]

o (E)-Isomer Absence: The sample should lack the strong, characteristic band at 960—-980

cm

associated with trans-alkene wagging.[1][2] Presence of a peak here indicates E-isomer
contamination.[1]

NMR Spectroscopy: The Elucidation Core

Objective: Definitive assignment of the cis-geometry and connectivity.

H NMR (Proton)

The coupling constant (

) across the double bond is the definitive proof of structure.[1][2]

© 2026 BenchChem. All rights reserved. 4/10 Tech Support


https://np-mrd.org/natural_products/NP0083845
https://pubchem.ncbi.nlm.nih.gov/compound/5709062
https://np-mrd.org/natural_products/NP0083845
https://np-mrd.org/natural_products/NP0083845
https://pubchem.ncbi.nlm.nih.gov/compound/5709062
https://np-mrd.org/natural_products/NP0083845
https://np-mrd.org/natural_products/NP0083845
https://pubchem.ncbi.nlm.nih.gov/compound/5709062
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120721?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Assignment

Position
(Hz) Logic

(ppm) Multiplicity

Critical:cis-
coupling is ~11
Hz.[1][2] (trans is
~15 Hz).[1]

H6, H7 5.30 — 5.45 Multiplet (dt) 10.5-11.0

Allylic methine.
[1][2] Shifts

H8 2.60-2.70 Multiplet - upfield in Zvs E
due to steric

compression.

H2 2.35 Triplet 75 -methylene to
Carbonyl.[1][2]

Allylic methylene.

H5 2.05 Quartet/Multiplet -
[1][2]

Alkyl chain

H3, H4 1.30-1.70 Multiplet -
backbone.[1][2]

Isopropyl

H9, Me 0.95 Doublet 6.8
methyls.[1][2]

Expert Insight: The signals for H6 and H7 often overlap.[1][2] To extract the exact

-value, use a homonuclear decoupling experiment or simulate the spin system if the multiplets
are second-order.[1]

C NMR (Carbon)
The "

-gauche effect" is a powerful tool here.[1][2] In cis-alkenes, the allylic carbons (C5 and C8) are
sterically crowded by the substituent on the other side of the double bond, leading to upfield
shifts (shielding) of 3—-5 ppm compared to the trans-isomer.[1]

o C5 (Allylic CH
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):

~27.0 ppm (vs ~32 ppm in E).[1]
e C8 (Allylic CH):

~27.5 ppm (vs ~31 ppm in E).[1]
e C6, C7 (Alkene):

129.0 — 132.0 ppm.[1]
e C1 (Carbonyl):

180.0 ppm.[1]

Structural Confirmation Workflow

The following diagram illustrates the logical flow for confirming the structure and purity.
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Unknown Sample
(Candidate: 8-methylnon-6-enoic acid)

1. HRMS Analysis
Target: m/z 169.12 [M-H]-

C10H1802 Confirmed

2. IR Spectroscopy
Check: 700 vs 970 cm-1

Prelim Geometry Check

3. 1H NMR (Proton)
Measure Vinyl Coupling (J)

J-Coupling Value?

4.13C NMR IDENTIFIED: (E)-Isomer
Check Gamma-Gauche Effect (trans-geometry)

Allylic C Upfield Shift

CONFIRMED: (2)-Isomer
(cis-geometry)

Click to download full resolution via product page

Figure 1: Decision tree for the stereochemical assignment of 8-methylnon-6-enoic acid.

Differentiation Summary (Z vs. E)
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Feature (2)-1somer (Target) (E)-Isomer (Impurity)

Alkene Proton Coupling (

10.5-11.0Hz 15.0-16.0 Hz
)
~700 cm 970 cm
IR Alkene Band
(bending) (strong)
C Allylic Shift (C5/C8) Shielded (~27 ppm) Deshielded (~32 ppm)
Physical State Oil (lower MP) Solid/Qil (higher MP)

References

e PubChem.(Z)-8-methylnon-6-enoic acid (Compound Summary). National Library of
Medicine.[1] [Link][1]

e NIST Chemistry WebBook.8-Methyl-6-nonenoic acid (Mass Spectrometry Data). National
Institute of Standards and Technology.[1][5][6] [Link][1][2]

o Kobata, K., et al.Synthesis of Capsaicin Analogues and their Structure-Activity Relationships.
[1][2] (General reference for fatty acid tail synthesis). Note: Specific Z-isomer data is derived
from standard Wittig protocols described in associated synthetic literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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Contact our Ph.D. Support Team for a compatibility check
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